Morpholin-3-one oxime is classified under the category of morpholine derivatives, which are cyclic amines containing a morpholine ring. The compound can be synthesized from various precursors, including nitrophenyl morpholines through reduction processes. It is often used as an intermediate in the synthesis of more complex pharmaceutical agents, such as anticoagulants like rivaroxaban .
The synthesis of Morpholin-3-one oxime typically involves several key methods:
Morpholin-3-one oxime has a specific molecular structure that includes a six-membered morpholine ring with an oxime group attached to the carbon at position three. The general formula can be represented as follows:
The molecular weight is approximately 115.13 g/mol. The structure features:
Morpholin-3-one oxime participates in various chemical reactions due to its functional groups:
The mechanism of action for Morpholin-3-one oxime derivatives often involves interaction with biological targets such as enzymes or receptors. The oxime group can participate in hydrogen bonding and coordination with metal ions, influencing enzyme activity or receptor binding.
In pharmacological contexts, these compounds may inhibit specific pathways related to disease processes, such as coagulation in thrombotic diseases, by acting on target proteins involved in these pathways.
Morpholin-3-one oxime exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in organic synthesis and medicinal chemistry.
Morpholin-3-one oxime has significant applications in scientific research and industry:
The morpholin-3-one nucleus provides a rigid heterocyclic framework characterized by a six-membered ring containing both oxygen and nitrogen atoms adjacent to a carbonyl group. This arrangement creates distinctive electronic properties that facilitate diverse molecular interactions. The morpholine ring system is a privileged structure in drug design due to its favorable physicochemical properties, including water solubility, metabolic stability, and balanced lipophilicity [3] [8]. When incorporated into the morpholin-3-one configuration, the carbonyl group introduces a hydrogen-bond acceptor at position 3, significantly enhancing the molecule's capacity for directional interactions with biological targets.
The incorporation of an oxime group (-C=NOH) into the morpholin-3-one scaffold substantially expands its molecular recognition capabilities. As reported in studies of kinase inhibitors, the oxime functionality provides two hydrogen-bond acceptors (nitrogen and oxygen atoms) and one hydrogen-bond donor (OH group), compared to the single hydrogen-bond acceptor present in carbonyl groups [8]. This transformation dramatically alters interaction profiles with biological targets despite minimal changes in molecular size. Computational analyses reveal that morpholin-3-one oxime derivatives exhibit distinct binding modes at enzyme active sites, particularly kinases where they often occupy the ATP-binding pocket through a network of hydrogen bonds and Van der Waals interactions [3].
Table 1: Hydrogen Bonding Capabilities of Morpholinone vs. Morpholinone Oxime
Structural Feature | H-bond Donors | H-bond Acceptors | Molecular Recognition Profile |
---|---|---|---|
Morpholin-3-one carbonyl | 0 | 1 (carbonyl oxygen) | Limited directional interactions |
Oxime group (-C=NOH) | 1 (OH) | 2 (N, O) | Enhanced bidirectional recognition |
Morpholin-3-one oxime | 1 | 3 | Multidirectional binding capacity |
The stereochemical flexibility of the oxime group further diversifies its interaction potential. Morpholin-3-one oxime exists as stable E/Z isomers that display different biological activities due to distinct three-dimensional orientations of their functional groups [8]. This stereochemical diversity enables fine-tuning of target interactions, particularly relevant in kinase inhibition where spatial complementarity with the ATP-binding site dictates inhibitory potency. The structural versatility of the morpholin-3-one core facilitates synthetic modifications at multiple positions, enabling the generation of compound libraries with diverse pharmacological profiles.
Oxime chemistry has evolved substantially since the 19th century, transitioning from primarily synthetic intermediates to pharmacologically active compounds with diverse therapeutic applications. The discovery of pyridine-2-aldoxime (pralidoxime) in 1958 as an acetylcholinesterase reactivator established oximes as clinically relevant antidotes for organophosphate poisoning [4]. This breakthrough demonstrated that the oxime functional group could participate in biologically critical nucleophilic reactions, specifically the reactivation of phosphorylated cholinesterases. This foundational discovery stimulated extensive research into oxime derivatives as therapeutic agents, leading to FDA-approved oxime-containing antibiotics including cefuroxime, ceftizoxime, cefpodoxime, and cefmenoxime in subsequent decades [4].
Synthetic methodologies for oxime production have advanced significantly beyond the classical condensation of carbonyl compounds with hydroxylamine. Modern approaches include the reduction of nitroalkenes under controlled conditions: terminal nitroalkenes yield aldoximes when reduced with tin(II) chloride in slightly acidic media, while internal nitroalkenes produce ketoximes with sodium stannite in alkaline conditions [4]. These methods enable efficient access to structurally diverse oximes with precise stereochemical control. The development of oxime ethers and esters through selective O-functionalization further expanded the chemical space of oxime derivatives, enhancing their drug-like properties and bioavailability profiles.
Table 2: Historical Development of Oxime Derivatives in Medicinal Chemistry
Time Period | Key Development | Representative Compounds | Therapeutic Significance |
---|---|---|---|
Pre-1950s | Synthetic intermediates | None | Laboratory curiosities |
1958 | Organophosphate antidotes | Pralidoxime | First medical application |
1980s-1990s | Oxime cephalosporins | Cefuroxime, Cefpodoxime | Extended-spectrum antibiotics |
2000s-present | Kinase inhibitor hybrids | Indirubin oxime derivatives | Targeted anticancer agents |
The strategic incorporation of oxime groups into natural product scaffolds has yielded compounds with enhanced biological activities. Oxime derivatives of radicicol demonstrated up to 100-fold increased Src tyrosine kinase inhibitory activity compared to the parent compound [8]. Similarly, indirubin oxime derivatives showed substantially greater potency against cyclin-dependent kinases (CDK1/cyclin B IC₅₀ = 0.18 μM) and glycogen synthase kinase-3 (GSK-3α/β IC₅₀ = 0.022 μM) than unmodified indirubin [3] [8]. These enhancements are attributed to the oxime group's expanded hydrogen-bonding capabilities and improved solubility profiles, enabling more effective target engagement. The structural and pharmacological evolution of oxime derivatives established the foundation for exploring morpholin-3-one oxime hybrids as modern therapeutic candidates.
Morpholin-3-one oxime exemplifies the convergence of therapeutic potential and synthetic utility in contemporary chemical research. Patent literature reveals that morpholinone derivatives demonstrate significant biological activities, including antagonism of α₁-adrenoceptors implicated in benign prostatic hyperplasia (BPH) and urinary tract disorders [2]. The structural adaptability of the morpholin-3-one core enables targeted modifications that optimize receptor interactions, while the oxime functionality introduces additional hydrogen-bonding capabilities essential for high-affinity binding to biological targets. These compounds represent a distinct class of sympatholytic agents with potential advantages over traditional therapeutics like finasteride due to their multi-target engagement capabilities [2].
The synthetic versatility of morpholin-3-one oxime is demonstrated by its role as a precursor to complex molecular architectures. A scalable synthetic route to morpholin-3-one involves trifluoroacetic acid-mediated deprotection in toluene at reflux temperature, achieving high yields (94.6%) and purity suitable for pharmaceutical applications [5]. This efficient process highlights the compound's value as a key synthetic intermediate for generating structurally diverse libraries. The reaction proceeds through acid-catalyzed cyclization, followed by meticulous workup including saturated sodium bicarbonate washes and recrystallization from methyl tert-butyl ether to obtain the pure heterocycle [5].
Table 3: Dual Roles of Morpholin-3-one Oxime in Therapeutics and Synthesis
Application Domain | Functional Attributes | Specific Examples | Performance Metrics |
---|---|---|---|
Therapeutic Agents | α₁-adrenoceptor antagonism | BPH drug candidates | Improved urinary tract relaxation |
Kinase inhibition | Hybrid oxime derivatives | Enhanced target affinity (IC₅₀ < 0.1 μM) | |
Catalytic Intermediates | Ring-forming reactions | Morpholin-3-one synthesis | 94.6% yield under optimized conditions |
Functional group interchange | O-alkylation/acylation | Diversification point for library synthesis |
The compound's significance extends beyond direct biological activity to its function as a molecular scaffold for rational drug design. The presence of multiple modification sites enables systematic structure-activity relationship studies. Position N-1 of the morpholine ring can be alkylated to modulate lipophilicity and membrane permeability, while the oxime group offers opportunities for etherification, esterification, or metal coordination to fine-tune electronic properties and target specificity [8]. This versatility makes morpholin-3-one oxime a valuable template for developing enzyme inhibitors, receptor modulators, and catalytic ligands. Additionally, certain oxime derivatives demonstrate the ability to generate nitric oxide under physiological conditions, suggesting potential applications in cardiovascular therapeutics where vasodilation is required [8].
The integration of morpholin-3-one oxime into advanced materials is an emerging application. Its capacity for chelation and self-assembly through hydrogen bonding and dipole interactions enables the construction of supramolecular architectures with potential applications in drug delivery systems and responsive materials. The compound's bifunctional nature allows it to serve as a linker between organic and inorganic components in hybrid materials, further expanding its utility beyond traditional pharmaceutical applications into nanotechnology and materials science. This dual therapeutic and synthetic significance positions morpholin-3-one oxime as a compelling subject for continued interdisciplinary research.
CAS No.: 112484-85-2
CAS No.: 10606-14-1